molecular formula C28H28N8O2 B11419643 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11419643
M. Wt: 508.6 g/mol
InChI Key: OIACFUHORDLKLD-UHFFFAOYSA-N
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Description

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that features a triazoloquinazoline core structure. This compound is of significant interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity .

Preparation Methods

The synthesis of 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves multiple steps. The synthetic route typically starts with the preparation of key intermediates, such as pyrimidinylpiperazine and triazoloquinazoline derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound .

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one include other triazole-pyrimidine hybrids and pyrimidinylpiperazine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and specific applications . Examples of similar compounds include:

    Buspirone: An anxiolytic agent.

    Dasatinib: An anticancer agent.

    Eptapirone: An anxiolytic agent.

    Gepirone: An anxiolytic agent.

These comparisons highlight the unique properties of this compound, particularly its potential in neuroprotection and anti-inflammatory applications.

Properties

Molecular Formula

C28H28N8O2

Molecular Weight

508.6 g/mol

IUPAC Name

1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C28H28N8O2/c37-25(33-17-19-34(20-18-33)27-29-14-6-15-30-27)12-11-24-31-32-28-35(16-13-21-7-2-1-3-8-21)26(38)22-9-4-5-10-23(22)36(24)28/h1-10,14-15H,11-13,16-20H2

InChI Key

OIACFUHORDLKLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Origin of Product

United States

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